N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
The compound contains several functional groups including a thiophene ring, a thiazole ring, an azetidine ring, and a pyrimidine ring. These rings are common in many biologically active compounds and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The thiophene and thiazole rings are five-membered rings with one sulfur atom and one nitrogen atom respectively. The azetidine ring is a four-membered ring with one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the nitrogen in the azetidine and pyrimidine rings could act as a nucleophile in reactions with electrophiles. The sulfur in the thiophene ring could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of the atoms and the functional groups present. For example, the presence of nitrogen and sulfur atoms could make the compound more polar and potentially more soluble in water .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antibacterial and Antifungal Activities : Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties. For example, Patel and Patel (2017) synthesized derivatives exhibiting significant antimicrobial activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus. These findings indicate the potential of these compounds to serve as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antifungal Effect : The antifungal efficacy of similar pyrimidine derivatives was explored by Jafar et al. (2017), who synthesized compounds with potent activity against fungi such as Aspergillus terreus and Aspergillus niger. This research underscores the potential for developing effective antifungal agents from pyrimidine derivatives (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, & A. AlameriAmeer, 2017).
Chemical Functional Unit Analysis : An investigation into the chemical structure of related compounds highlighted the existence of dynamic tautomerism and divalent N(I) character, providing insights into the versatile chemical properties and potential therapeutic applications of these molecules (Sonam Bhatia, Yogesh J. Malkhede, & P. Bharatam, 2013).
Antitubercular and Antimicrobial Activities : The synthesis of new analogues demonstrated promising in vitro antimicrobial and antitubercular activities, offering a basis for the design of novel antibacterial and antitubercular compounds (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, & D. G. Bhadregowda, 2014).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c21-15(14-19-11(8-23-14)12-2-1-5-22-12)20-6-10(7-20)18-13-3-4-16-9-17-13/h1-5,8-10H,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJQGZGBDPYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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